molecular formula C11H15BrN2O2 B1338672 2-(N-BOC-N-methylamino)-5-bromopyridine CAS No. 227939-01-7

2-(N-BOC-N-methylamino)-5-bromopyridine

Cat. No. B1338672
M. Wt: 287.15 g/mol
InChI Key: YHTZSPWLJTZRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(N-BOC-N-methylamino)-5-bromopyridine" is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The molecule consists of a pyridine ring substituted with a bromine atom and a protected methylamino group. The protection of the amino group is typically achieved using a tert-butoxycarbonyl (BOC) group, which is a common protecting group in organic synthesis for amines.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 2-bromo-6-isocyanopyridine has been reported to be efficient and stable, making it a suitable reagent for multicomponent chemistry . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the complexity and regioselectivity involved in pyridine chemistry . Although the exact synthesis of "2-(N-BOC-N-methylamino)-5-bromopyridine" is not detailed in the provided papers, these studies give insight into the methodologies that could be applied to synthesize such compounds.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction, Hirshfeld surface analysis, and DFT calculations . These methods provide detailed information about the arrangement of atoms, intermolecular interactions, and electronic properties of the molecules. For example, the crystal packing and hydrogen bonding interactions are crucial for understanding the stability and reactivity of these compounds .

Chemical Reactions Analysis

Pyridine derivatives participate in various chemical reactions due to their nucleophilic and electrophilic sites. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to form 6-aminonicotinic acid demonstrates the reactivity of such compounds under electrochemical conditions . Additionally, the interaction of pyridine derivatives with metal ions to form complexes, as seen in the synthesis of 2-aminopyridinium tribromocuprate(II), highlights their coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as their spectroscopic characteristics, thermal behavior, and electronic properties, are often investigated to understand their potential applications. For example, the vibrational frequencies and electronic characteristics of 2-Amino-3-bromo-5-nitropyridine have been studied using DFT calculations and spectroscopic methods . These properties are essential for predicting the behavior of the compounds in various environments and for their potential use in materials science, such as in the development of non-linear optical (NLO) materials .

Scientific Research Applications

Synthesis and Chemical Transformations

2-(N-BOC-N-methylamino)-5-bromopyridine is a chemical compound used as an intermediate in various chemical synthesis processes. Notably, it has been employed in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key molecule in the development of antagonists for dopamine D2 and D3 and serotonin-3 (5-HT3) receptors. The synthesis involved a series of reactions including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, achieving an overall yield of 67% (Hirokawa, Horikawa & Kato, 2000).

Radioligand Imaging

It has also been utilized in the synthesis of radioligands for positron emission tomography (PET), such as [(11)C]MK-1064. This compound has potential applications in imaging orexin-2 receptors, crucial for understanding various neurological conditions. The synthesis process for the precursor and the target tracer was comprehensive, involving multiple steps and yielding high radiochemical purity and specific activity (Gao, Wang & Zheng, 2016).

Chemical Intermediates and Material Synthesis

Furthermore, this compound serves as a fundamental building block in synthesizing various pharmaceutical and chemical intermediates. For example, electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid has been explored to produce 6-aminonicotinic acid, showcasing the compound's versatility in material synthesis and its potential in developing green chemistry processes (Feng, Huang, Liu & Wang, 2010).

Safety And Hazards

The safety information for “2-(N-Boc-N-methylamino)benzoic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(5-bromopyridin-2-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-6-5-8(12)7-13-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTZSPWLJTZRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458469
Record name tert-Butyl (5-bromopyridin-2-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-BOC-N-methylamino)-5-bromopyridine

CAS RN

227939-01-7
Record name tert-Butyl (5-bromopyridin-2-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(BOC-amino)-5-bromopyridine (3.06 g) in THF (50 mL) was added sodium hydride (538 mg) and the reaction stirred at room temperature for 20 min. Then, iodomethane (0.84 mL) was added and the reaction stirred at room temperature for 16 h. The reaction was quenched with water (30 mL) and extracted into dichloromethane (3×30 mL). The organic layers were dried (MgSO4) and reduced in vacuo to give (5-bromo-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester as an oil.
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
538 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Tert-butyl 5-bromopyridin-2-ylcarbamate (10 g) and cesium carbonate (20 g) were added to 50 mL of DMF. Methyl iodide (4 mL) was subsequently slowly added to the stirring reaction mixture. After 30 minutes tlc indicates that the reaction is complete. The majority of the DMF was removed under hi-vacuum and the reaction mixture was extracted with ethyl acetate and water. The organic layer was dried, filtered and concentrated. The crude product was purified by Isco 0-30% gradient (H/E) over 25 mins. The tubes were pooled and concentrated to get 9.85 g of tert-butyl 5-bromopyridin-2-yl(methyl)carbamate as a clear oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.